1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
This compound features a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole ring at the 4-position and a thiophen-2-yl ethanone moiety. The thiadiazole and thiophene groups contribute to its aromatic and electronic properties, while the piperidine ring enhances conformational flexibility. Though direct synthesis details for this compound are absent in the provided evidence, analogous compounds suggest synthetic routes involving nucleophilic substitution (e.g., piperidine reacting with chloroacetyl intermediates) or cyclization reactions .
Properties
IUPAC Name |
1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10-15-16-14(20-10)11-4-6-17(7-5-11)13(18)9-12-3-2-8-19-12/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIHUPKMMJTDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiadiazole Ring: Starting from a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Thiophene Ring Attachment: The thiophene ring can be attached through cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution, particularly at the C-2 position. For example:
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Reaction with amines : Thiadiazole derivatives react with primary amines to form substituted thiadiazoles via displacement of the methyl group at C-5.
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Halogenation : Electrophilic substitution with bromine or chlorine occurs under mild conditions, yielding halogenated derivatives.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Characterization Method |
|---|---|---|---|---|
| Benzylamine | EtOH, reflux, 12 h | 2-Benzylamino-5-methyl-1,3,4-thiadiazole | 78 | NMR, MS |
| Cl₂ (g) | CHCl₃, 0°C, 2 h | 5-Chloro-1,3,4-thiadiazole derivative | 65 | IR, UV-Vis |
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation reactions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base forms quaternary ammonium salts.
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Acylation : Acetic anhydride acetylates the piperidine nitrogen under reflux conditions.
Table 2: Piperidine Modifications
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methylpiperidinium iodide derivative | 82 |
| Acylation | (CH₃CO)₂O, pyridine | Reflux, 3 h | N-Acetylpiperidine derivative | 75 |
Ketone Group Reactivity
The ethanone group undergoes classical ketone transformations:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .
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Condensation : Reacts with hydrazines to form hydrazones, which cyclize to thiadiazoles under acidic conditions .
Table 3: Ketone-Specific Reactions
Thiophene Ring Reactions
The thiophene moiety participates in electrophilic substitutions:
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position .
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Nitration : HNO₃/H₂SO₄ mixture yields nitro-thiophene derivatives .
Table 4: Thiophene Reactivity
| Reaction | Reagent | Position | Product | Yield (%) |
|---|---|---|---|---|
| Sulfonation | H₂SO₄, 50°C, 4 h | C-5 | 5-Sulfothiophene derivative | 60 |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | C-3 | 3-Nitrothiophene derivative | 55 |
Cross-Coupling Reactions
The thiadiazole and thiophene rings enable palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl systems.
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Buchwald-Hartwig amination : Introduces aryl amines at the thiadiazole ring.
Table 5: Catalytic Cross-Couplings
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Bromophenylboronic acid | 4-Aryl-thiadiazole derivative | 70 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | N-Aryl-thiadiazole derivative | 68 |
Degradation Pathways
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Hydrolytic Degradation : The thiadiazole ring hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding thiourea intermediates .
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Photodegradation : UV exposure (254 nm) cleaves the thiophene-ketone bond, forming fragmented aldehydes .
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit antimicrobial activities. The presence of the thiadiazole moiety in the structure enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can be effective against various strains of bacteria and fungi, suggesting that 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone may possess similar properties .
Anti-inflammatory Effects
Compounds containing thiadiazole rings have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary studies suggest that this compound could be developed as an anti-inflammatory agent .
Anticancer Potential
Thiadiazole derivatives have shown promise in cancer research. They can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of p53 pathways and caspase activation. The structural features of this compound may allow it to interact with cancer cell signaling pathways effectively .
Case Studies
Mechanism of Action
The mechanism of action for 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic/Ethanone Moieties
a. 1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone (C₁₁H₉ClN₂OS)
- Structure : Replaces the piperidine-thiadiazole group with a 4-chlorophenyl ring.
- Synthesis: Prepared from 2,5-dimethyl-1,3,4-thiadiazole and ethyl 4-chlorobenzoate via keto-enol equilibrium .
- Physicochemical Properties: Crystallizes in the keto form (monoclinic, P12₁/c1) with a melting point of 436–437 K. Poor crystal quality led to high R values in structural analysis .
b. 1-(4-Hydroxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone
- Structure : Features a 4-hydroxyphenyl group and a thiadiazole-thioether linkage.
- Synthesis: Formed via nucleophilic substitution between 2-mercapto-5-methyl-1,3,4-thiadiazole and 2-chloro-1-(4-hydroxyphenyl)ethanone (70% yield) .
- Spectroscopy : IR peaks at 1655 cm⁻¹ (C=O stretch) and 3036 cm⁻¹ (O–H stretch) confirm functional groups .
c. Adamantyl Thiadiazole Sulfanyl Derivatives (e.g., Compound 46)
- Structure : Adamantane substituent replaces the piperidine ring, enhancing lipophilicity.
- Synthesis : Derived from adamantane-1-carboxylic acid and thiadiazole sulfanyl chlorides. Characterized via ¹H NMR and LC/MS .
- Bioactivity : Evaluated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic disorders .
Heterocyclic Ring Modifications
a. 1-(Thiophen-2-yl)-2-(sulfonyl)ethanones
- Structure : Sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) replace the thiadiazole-piperidine unit.
- Synthesis : Metal–organic framework-catalyzed reactions yield sulfonyl derivatives (65–90% yields) .
- Applications: Potential intermediates for drug discovery due to sulfonyl group reactivity .
b. 1-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethanone
- Structure : Substitutes thiadiazole with a 1,2,4-oxadiazole ring.
- Synthesis : Oxadiazole formation via cyclization of amidoximes or hydrazides .
- Electronic Effects : Oxadiazole’s electron-withdrawing nature alters electronic density compared to thiadiazole .
Bioactive Analogues with Anticancer Properties
a. Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
- Structure : Integrates a 4-fluorophenyl-thiophene moiety.
- Bioactivity : IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells, comparable to 5-fluorouracil .
- Synthesis : Thiosemicarbazide cyclization followed by Schiff base formation .
b. 1-{5-Aryl-2-[5-(4-Fluorophenyl)thiophen-2-yl]oxadiazol-3-yl}ethanones
Biological Activity
The compound 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring substituted with a thiadiazole and thiophene groups, which are critical for its biological activity.
Antimicrobial Activity
The thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : MIC of 0.12 µg/ml
- Escherichia coli : MIC of 0.25 µg/ml
- Pseudomonas aeruginosa : MIC of 0.25 µg/ml
These values indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety possess significant anticancer properties. Mechanisms of action include inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis.
- A study reported that derivatives with a similar structure to our compound exhibited IC50 values ranging from 2.32 µg/ml to 10.10 µg/ml against various cancer cell lines . These findings suggest that the compound could be effective in treating certain types of cancer by disrupting cellular proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo.
- For example, compounds derived from thiadiazoles have been reported to inhibit the release of pro-inflammatory cytokines, which are crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of thiadiazole derivatives. Modifications to the piperidine or thiophene rings can significantly impact the potency and selectivity of these compounds.
| Modification Type | Effect on Activity |
|---|---|
| Methyl substitution at position 5 | Increased antibacterial activity |
| Variations in thiophene substituents | Altered anticancer efficacy |
| Piperidine ring modifications | Enhanced anti-inflammatory effects |
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antibacterial Study : A series of thiazolidinone derivatives were synthesized and tested against bacterial strains, demonstrating significant antibacterial properties with MIC values comparable to traditional antibiotics .
- Anticancer Evaluation : A study on various thiadiazole derivatives showed that structural modifications led to enhanced cytotoxicity against cancer cell lines, indicating potential for drug development .
- Inflammatory Response Reduction : Research has shown that certain thiadiazole derivatives can effectively reduce inflammation in animal models, suggesting their therapeutic potential in inflammatory diseases .
Q & A
Q. How to use molecular docking to identify biological targets?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) from the RCSB database. Remove water molecules and add polar hydrogens using AutoDock Tools.
- Ligand Docking : Perform flexible docking with AutoDock Vina, setting exhaustiveness to 20. Validate poses using binding energy scores (ΔG < −7 kcal/mol) and hydrogen-bonding interactions with key residues (e.g., Lys721 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
